

Unraveling the Biological Significance of Succinate: An In-depth Technical Guide

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Compound of Interest						
Compound Name:	MIQ-N-succinate					
Cat. No.:	B12381747	Get Quote				

Disclaimer: This technical guide details the in vitro and in vivo effects of succinate, a key metabolic and signaling molecule. The initial request for information on "MIQ-N-succinate" did not yield specific scientific literature detailing its direct biological effects beyond its classification as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. Therefore, it is unlikely that "MIQ-N-succinate" itself is studied for direct physiological or pathophysiological effects in the manner of a therapeutic agent. The following information focuses on the well-documented biological roles of succinate, a component of the requested molecule.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the multifaceted roles of succinate in cellular signaling and physiology.

Introduction to Succinate

Succinate is a crucial intermediate in the tricarboxylic acid (TCA) cycle, primarily known for its role in cellular energy production. However, emerging evidence has established succinate as a potent signaling molecule that operates both intracellularly and extracellularly. Its accumulation under pathological conditions such as ischemia and inflammation triggers a cascade of signaling events that have profound implications for cell function, fate, and intercellular communication. This guide will explore the key in vitro and vivo effects of succinate, with a focus on its impact on cellular signaling pathways.



Quantitative Data on the Effects of Succinate

The biological effects of succinate are concentration-dependent and context-specific. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Effects of Succinate



Cell Type	Assay	Parameter Measured	Succinate Concentration	Observed Effect
Neonatal Cardiomyocytes	Immunoblotting	CaMKIIδ levels	Not specified	Significant increase in CaMKIIδ levels.
Neonatal Cardiomyocytes	Immunostaining	HDAC5 nuclear export	Not specified	Decrease in HDAC5 nuclear export.
Human Umbilical Vein Endothelial Cells (HUVECs)	MTS Assay	Metabolic activity	1-10 mM	Reduced metabolic activity.
HUVECs	Flow Cytometry (DHR 123)	Cellular ROS production	1-10 mM	Elevated cellular ROS production.
HUVECs	Flow Cytometry (MitoSOX)	Mitochondrial superoxide production	1-10 mM	Elevated mitochondrial superoxide production.
HUVECs	Flow Cytometry (TMRE)	Mitochondrial membrane potential	1-10 mM	Reduction in mitochondrial membrane potential.
Bone Marrow- Derived Macrophages (BMDMs)	Gene Expression Analysis	IL-1β mRNA levels	Not specified	Increased IL-1 β expression, dependent on HIF-1 α stabilization.
HEK293 cells expressing GPR91	IP3 Accumulation Assay	GPR91 activation (EC50)	17 μΜ	Dose-dependent activation of hGPR91.

Table 2: In Vivo Effects of Succinate



Animal Model	Condition	Parameter Measured	Administration Route/Dose	Observed Effect
Rodents	Ischemia- reperfusion	Plasma succinate levels	-	Ischemia raises plasma succinate to millimolar levels.
Mice	Sepsis model	Survival	Not specified	Inhibition of succinate-induced HIF-1a activation with vigabatrin protected mice.
Rat	Kidney ischemia/reperfu sion	Mitochondrial ROS generation	-	Increased succinate accumulation induces ROS generation in mitochondria.
Murine	Heart attack and stroke models	Ischemia- reperfusion injury	Pharmacological inhibition	Decreasing ischemic succinate accumulation ameliorates injury.

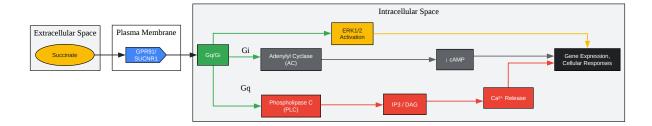
Key Signaling Pathways Modulated by Succinate

Succinate exerts its signaling functions through two primary mechanisms: activation of the G-protein coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), and intracellularly through the inhibition of prolyl hydroxylases (PHDs), leading to the stabilization of hypoxia-inducible factor- 1α (HIF- 1α).

GPR91/SUCNR1 Signaling Pathway



Extracellular succinate acts as a ligand for GPR91, a receptor expressed on the surface of various cell types, including those in the kidney, liver, heart, and immune cells. Activation of GPR91 can trigger diverse downstream signaling cascades.



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Caption: Succinate-GPR91 signaling cascade.

HIF-1α Stabilization Pathway

Under normoxic conditions, HIF- 1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent proteasomal degradation. Succinate can inhibit PHDs, causing the stabilization of HIF- 1α even in the presence of oxygen, a phenomenon known as pseud

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